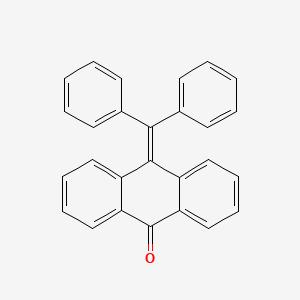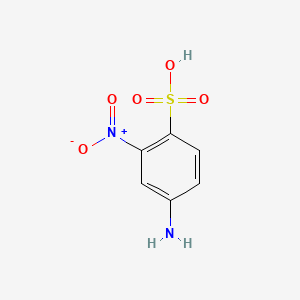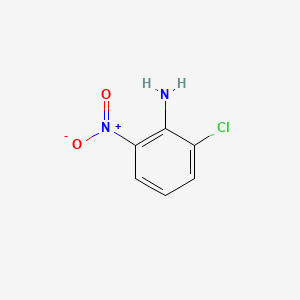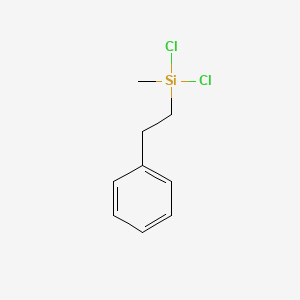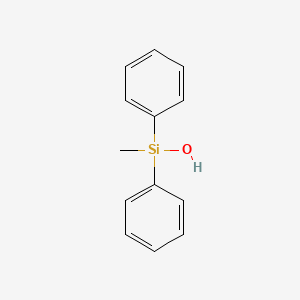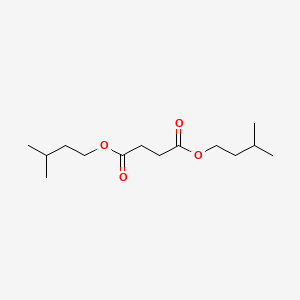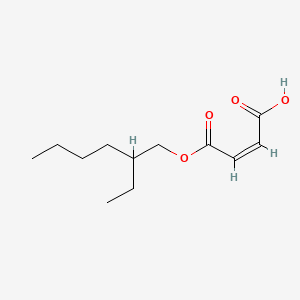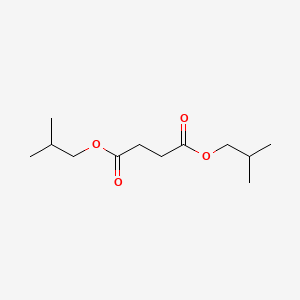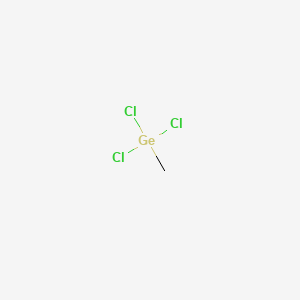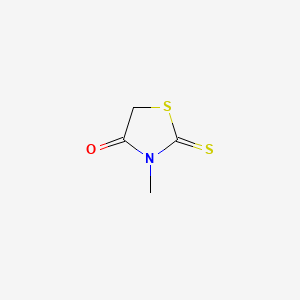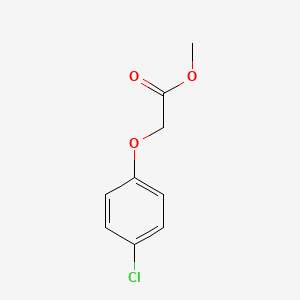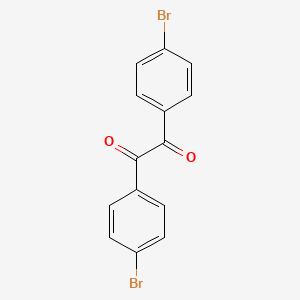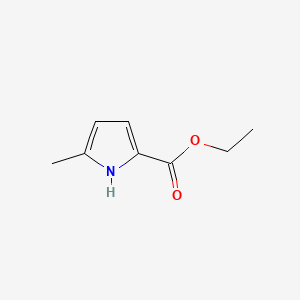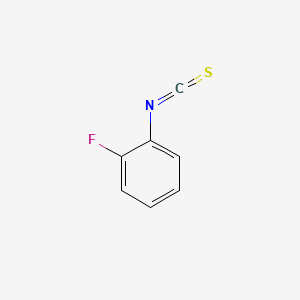
2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:3)” is a chemical compound that is used for industrial and scientific research . It is also known by other names such as Phospho (enol)pyruvic acid cyclohexylammonium salt, Cyclohexanamine 2- (phosphonooxy)acrylate, and Phosphoenolpyruvic Acid MonocyclohexylaMMoniuM Salt .
Applications De Recherche Scientifique
Organophosphorus Compounds Synthesis
In the realm of scientific research, organophosphorus compounds play a significant role due to their wide range of applications, including their use as phosphorylating agents. Research conducted by Maynard and Swan (1963) demonstrated the efficacy of 2-chloroalkylphosphonic acids in phosphorylating alcohols and phenols in the presence of cyclohexylamine, highlighting the utility of these reactions in synthesizing organophosphorus compounds with potential applications in various industries, including agriculture and medicine. This study provides foundational knowledge for understanding the chemical properties and reactivity of phosphonate groups, which are essential in the development of new chemical entities and materials (Maynard & Swan, 1963).
Carbohydrates in Protein Research
Further exploration into the chemical properties and applications of compounds similar to 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine can be seen in the study by Fletcher et al. (1963), focusing on the isolation and modification of glycopeptides from hen's egg albumin. This research provides insights into the structural and chemical modification of carbohydrates, offering a pathway for the development of novel compounds with potential therapeutic and industrial applications. The methodologies employed in this study are crucial for advancing the understanding of carbohydrate chemistry and its implications in protein research (Fletcher et al., 1963).
Renewable Building Blocks in Materials Science
Trejo-Machin et al. (2017) explored the use of renewable phenolic compounds, such as phloretic acid, as alternatives to traditional phenol-based compounds in materials science. This research highlights the potential of renewable resources in creating bio-based materials with desirable thermal and thermo-mechanical properties. The study underscores the importance of sustainable development in materials science, opening avenues for the creation of environmentally friendly and sustainable materials (Trejo-Machin et al., 2017).
Antiviral Research
The compound's relevance extends to antiviral research, as seen in the work by Duckworth et al. (1991), where phosphonomethoxyalkoxy purines were evaluated for their antiviral properties. This study contributes to the ongoing search for effective antiviral agents, showcasing the potential of phosphonate derivatives in the development of new therapies for viral infections. The innovative approach to synthesizing acyclonucleotides highlights the importance of chemical synthesis in drug discovery and development (Duckworth et al., 1991).
Safety And Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
Numéro CAS |
35556-70-8 |
|---|---|
Nom du produit |
2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:3) |
Formule moléculaire |
C15H28NO18P3 |
Poids moléculaire |
603.3 g/mol |
Nom IUPAC |
cyclohexanamine;2-phosphonooxyprop-2-enoic acid |
InChI |
InChI=1S/C6H13N.3C3H5O6P/c7-6-4-2-1-3-5-6;3*1-2(3(4)5)9-10(6,7)8/h6H,1-5,7H2;3*1H2,(H,4,5)(H2,6,7,8) |
Clé InChI |
WNMMIHPFMKMUPZ-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)O)OP(=O)(O)O.C=C(C(=O)O)OP(=O)(O)O.C=C(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N |
SMILES canonique |
C=C(C(=O)O)OP(=O)(O)O.C=C(C(=O)O)OP(=O)(O)O.C=C(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N |
Autres numéros CAS |
35556-70-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



